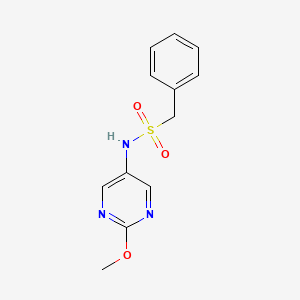

N-(2-methoxypyrimidin-5-yl)-1-phenylmethanesulfonamide

説明

N-(2-Methoxypyrimidin-5-yl)-1-phenylmethanesulfonamide is a sulfonamide derivative featuring a pyrimidine ring substituted with a methoxy group at the 2-position and a phenylmethanesulfonamide moiety at the 5-position. Its structure combines the hydrogen-bonding capacity of the sulfonamide group with the aromatic and electronic properties of the pyrimidine and methoxy substituents. This compound is synthesized via nucleophilic substitution or coupling reactions, as exemplified by the use of Ghosez reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) to activate carboxylic acids for amide bond formation .

特性

IUPAC Name |

N-(2-methoxypyrimidin-5-yl)-1-phenylmethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3S/c1-18-12-13-7-11(8-14-12)15-19(16,17)9-10-5-3-2-4-6-10/h2-8,15H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKHBLFMGCJANOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)NS(=O)(=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxypyrimidin-5-yl)-1-phenylmethanesulfonamide typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving suitable precursors such as 2-aminopyrimidine derivatives.

Sulfonamide Formation: The final step involves the reaction of the methoxypyrimidine derivative with phenylmethanesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques.

化学反応の分析

Types of Reactions

N-(2-methoxypyrimidin-5-yl)-1-phenylmethanesulfonamide undergoes various chemical reactions, including:

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted pyrimidine derivatives.

科学的研究の応用

N-(2-methoxypyrimidin-5-yl)-1-phenylmethanesulfonamide has several scientific research applications:

Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential antibacterial, antifungal, and anticancer activities.

Biological Studies: The compound is employed in studying enzyme inhibition and protein-ligand interactions.

Chemical Biology: It serves as a probe for investigating biological pathways and mechanisms.

Industrial Applications: The compound is used in the synthesis of advanced materials and as a precursor for other chemical compounds.

作用機序

The mechanism of action of N-(2-methoxypyrimidin-5-yl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects .

類似化合物との比較

Structural Analogues and Substituent Effects

Key Observations :

- Methoxy vs. In contrast, phenoxy substituents (e.g., CAS 1428357-20-3) introduce steric hindrance and lipophilicity, which may alter binding affinities .

- Sulfonamide Linkage : The sulfonamide group in the target compound provides hydrogen-bonding sites critical for interactions with biological targets. Analogues with carboxamide linkages (e.g., compound 6 in ) exhibit different electronic profiles and solubility characteristics .

- Halogenation : Brominated derivatives (e.g., ) are more reactive in cross-coupling reactions but may face stability challenges in vivo compared to methoxy or fluorinated analogs .

Physicochemical and Pharmacokinetic Properties

Notes:

- The methoxy group enhances aqueous solubility compared to bulkier phenoxy or brominated analogs.

- Fluorinated derivatives (e.g., ) often exhibit superior metabolic stability due to the inertness of C-F bonds .

生物活性

N-(2-methoxypyrimidin-5-yl)-1-phenylmethanesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- IUPAC Name : this compound

- CAS Number : 1428371-55-4

- Molecular Formula : C13H14N2O3S

This compound features a pyrimidine ring substituted with a methoxy group and a phenylmethanesulfonamide moiety, which is critical for its biological activity.

This compound exerts its biological effects primarily through the inhibition of specific enzymes involved in cellular signaling pathways. The sulfonamide group is known to interact with various protein targets, potentially modulating kinase activity and influencing cell proliferation and apoptosis.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit protein kinases, which play a crucial role in cancer cell signaling pathways.

- Cell Cycle Regulation : By affecting kinase activity, it may influence cell cycle progression, leading to growth arrest in malignant cells.

- Induction of Apoptosis : There is evidence suggesting that the compound can induce programmed cell death in certain cancer cell lines.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

- Cell Lines Tested : The compound has shown efficacy against various cancer cell lines, including colorectal and melanoma cells.

- Mechanisms of Action : It induces differentiation in acute myeloid leukemia (AML) cells and exhibits favorable pharmacokinetic properties, which enhance its therapeutic potential .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Colorectal Cancer | 10 | Apoptosis induction |

| Melanoma | 15 | Cell cycle arrest |

| AML | 5 | Differentiation induction |

Study 1: In Vivo Efficacy

A recent study evaluated the in vivo efficacy of this compound in mouse models of cancer. The results indicated significant tumor reduction compared to control groups, supporting its potential as an effective therapeutic agent.

Study 2: Pharmacokinetics

Research on the pharmacokinetic profile demonstrated that the compound has a favorable absorption rate and bioavailability, making it suitable for further development as an oral medication.

Q & A

Q. What synthetic routes are commonly employed for N-(2-methoxypyrimidin-5-yl)-1-phenylmethanesulfonamide, and what intermediates are critical?

The synthesis typically involves coupling a 2-methoxypyrimidine-5-boronic acid derivative with a phenylmethanesulfonamide precursor via Suzuki-Miyaura cross-coupling. Key intermediates include (2-methoxypyrimidin-5-yl)boronic acid (used in coupling reactions) and halogenated sulfonamide precursors for nucleophilic substitution . Reaction conditions (e.g., palladium catalysts, base selection) must be optimized to minimize byproducts like dehalogenated intermediates or incomplete coupling .

Q. How can researchers characterize the purity and structural integrity of this compound?

High-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) is standard for purity assessment. Structural confirmation requires nuclear magnetic resonance (NMR; ¹H/¹³C) to verify methoxy, pyrimidine, and sulfonamide moieties. Mass spectrometry (MS) validates molecular weight, while Fourier-transform infrared spectroscopy (FTIR) confirms functional groups like S=O stretching (~1350 cm⁻¹) .

Q. What solvents and conditions are optimal for solubilizing this compound in experimental settings?

The compound exhibits limited aqueous solubility due to its hydrophobic aryl and pyrimidine groups. Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are effective for dissolution. For biological assays, dilute solutions in DMSO (≤1% v/v) with aqueous buffers (pH 7.4) are recommended to avoid solvent toxicity .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve discrepancies in proposed molecular configurations?

Single-crystal X-ray analysis provides unambiguous proof of stereochemistry and bond geometry. For example, studies on analogous sulfonamide-pyrimidine hybrids revealed deviations in dihedral angles between the pyrimidine ring and sulfonamide group, which impact molecular packing and reactivity. Data collection at 293 K with a Bruker SMART APEX CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) and refinement using SHELXL-2018 are standard .

Q. What strategies mitigate impurities during large-scale synthesis, and how are they quantified?

Common impurities include unreacted boronic acid precursors or sulfonamide starting materials. Reverse-phase HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% trifluoroacetic acid) resolves these impurities. Quantification via peak area normalization (threshold: ≤0.1% for any individual impurity) ensures compliance with pharmacopeial standards .

Q. How can computational modeling predict the compound’s reactivity or binding affinity in biological systems?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize the molecular geometry and frontier molecular orbitals to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) identifies potential binding pockets, with scoring functions (ΔG values) prioritizing high-affinity interactions .

Q. What in vitro assays are suitable for evaluating the compound’s biological activity, and how are false positives minimized?

Cell viability assays (MTT or resazurin reduction) screen for cytotoxicity, while kinase inhibition assays (ADP-Glo™) quantify enzymatic activity. Counter-screening against unrelated targets (e.g., GPCRs) and use of negative controls (e.g., inactive enantiomers) reduce off-target effects. Dose-response curves (IC₅₀ values) validate potency .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s biological efficacy across studies?

Discrepancies may arise from variations in assay conditions (e.g., cell line specificity, serum concentration). Meta-analysis of raw data (e.g., IC₅₀ values normalized to positive controls) and orthogonal assays (e.g., Western blotting for target protein inhibition) clarify reproducibility. Batch-to-batch compound purity must also be verified via HPLC .

Q. What experimental approaches reconcile differences in synthetic yields reported in literature?

Yield variability often stems from catalyst loading (e.g., Pd(PPh₃)₄ at 2–5 mol%) or reaction time. Design of experiments (DoE) with factorial analysis (e.g., temperature, solvent polarity) identifies critical parameters. Microwave-assisted synthesis can enhance reproducibility by reducing side reactions .

Methodological Tables

Table 1. Key Analytical Parameters for Structural Characterization

| Technique | Parameters | Critical Observations |

|---|---|---|

| ¹H NMR | 400 MHz, DMSO-d₆ | δ 8.5–8.7 ppm (pyrimidine H), δ 3.9 ppm (OCH₃) |

| X-ray | Space group P2₁/c | Dihedral angle: 85.2° between pyrimidine and sulfonamide |

| HPLC | C18 column, 1.0 mL/min | Retention time: 12.3 min (purity ≥98%) |

Table 2. Common Impurities and Mitigation Strategies

| Impurity | Source | Mitigation |

|---|---|---|

| Unreacted boronic acid | Incomplete coupling | Increase catalyst loading, extend reaction time |

| Dehalogenated byproduct | Side reaction | Use inert atmosphere (N₂/Ar) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。